4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Isopropyl-4-(methylthio)-3-nitrobenzamide is an organic compound with a complex structure that includes an isopropyl group, a methylthio group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-4-(methylthio)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-(methylthio)aniline to form 4-(methylthio)-3-nitroaniline, followed by acylation with isopropyl chloroformate to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of n-Isopropyl-4-(methylthio)-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-4-(methylthio)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Isopropyl-4-(methylthio)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of n-Isopropyl-4-(methylthio)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-MeO-MiPT: A tryptamine derivative with similar structural features but different pharmacological properties.
N-isopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide: Another compound with a similar core structure but different functional groups.
Uniqueness
n-Isopropyl-4-(methylthio)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
4-methylsulfanyl-3-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H14N2O3S/c1-7(2)12-11(14)8-4-5-10(17-3)9(6-8)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI Key |
HHDNGJOHDAYYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.